molecular formula C22H20N6O5 B2654852 5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207028-00-9

5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2654852
CAS RN: 1207028-00-9
M. Wt: 448.439
InChI Key: YHPPSWAMTMFCJY-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H20N6O5 and its molecular weight is 448.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole moieties, similar to the query compound, have been synthesized and explored for their biological activities. These compounds exhibit significant anti-protozoal and cytotoxic activities, suggesting their potential as therapeutic agents (Dürüst et al., 2012). Moreover, 1,3,4-oxadiazole derivatives have demonstrated antimicrobial and anti-proliferative activities, further emphasizing the potential of these heterocycles in drug discovery (Al-Wahaibi et al., 2021).

Drug Development and In Silico Analysis

Compounds with structural features similar to the query have been analyzed for their drug-likeness properties, including in silico ADME prediction, antibacterial, antifungal, and antimycobacterial activities. This highlights the importance of such compounds in the development of new drugs with enhanced efficacy and safety profiles (Pandya et al., 2019).

Anti-Inflammatory Activity

Compounds related to the query chemical have been synthesized and evaluated for their anti-inflammatory activity, revealing their therapeutic potential in treating inflammation-related disorders. This further indicates the broad spectrum of biological activities exhibited by heterocyclic compounds containing oxadiazole and triazole rings (Labanauskas et al., 2001).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-12-4-6-13(7-5-12)20-23-17(33-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)14-8-9-15(31-2)16(10-14)32-3/h4-10,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPPSWAMTMFCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)OC)OC)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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